molecular formula C12H13N3O5S B12693845 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-thiazol-2-yl-1H-pyrimidine-2,4-dione CAS No. 133040-36-5

1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-thiazol-2-yl-1H-pyrimidine-2,4-dione

Cat. No.: B12693845
CAS No.: 133040-36-5
M. Wt: 311.32 g/mol
InChI Key: CJYNUNQROFDZQF-DJLDLDEBSA-N
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Description

1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-thiazol-2-yl-1H-pyrimidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including hydroxyl, thiazole, and pyrimidine. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-thiazol-2-yl-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydrofuran Ring: The initial step involves the formation of the tetrahydrofuran ring through the cyclization of a suitable precursor, such as a diol or an epoxide.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a base.

    Thiazole Ring Formation: The thiazole ring is synthesized through a condensation reaction between a thioamide and an α-haloketone.

    Pyrimidine Ring Formation: The pyrimidine ring is formed by the cyclization of a suitable precursor, such as a urea derivative, with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-thiazol-2-yl-1H-pyrimidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The thiazole and pyrimidine rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction may produce primary or secondary alcohols.

Scientific Research Applications

1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-thiazol-2-yl-1H-pyrimidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its functional groups.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-thiazol-2-yl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid synthesis.

    Modulating Receptor Activity: Binding to cellular receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-pyrimidine-2,4-dione: Similar structure but with a methyl group instead of a thiazole ring.

    1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-ethyl-1H-pyrimidine-2,4-dione: Similar structure but with an ethyl group instead of a thiazole ring.

Uniqueness

1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-thiazol-2-yl-1H-pyrimidine-2,4-dione is unique due to the presence of both thiazole and pyrimidine rings, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in scientific research.

Properties

CAS No.

133040-36-5

Molecular Formula

C12H13N3O5S

Molecular Weight

311.32 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(1,3-thiazol-2-yl)pyrimidine-2,4-dione

InChI

InChI=1S/C12H13N3O5S/c16-5-8-7(17)3-9(20-8)15-4-6(10(18)14-12(15)19)11-13-1-2-21-11/h1-2,4,7-9,16-17H,3,5H2,(H,14,18,19)/t7-,8+,9+/m0/s1

InChI Key

CJYNUNQROFDZQF-DJLDLDEBSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C3=NC=CS3)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C3=NC=CS3)CO)O

Origin of Product

United States

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